molecular formula C17H25NO6 B107989 Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate CAS No. 17266-35-2

Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B107989
CAS RN: 17266-35-2
M. Wt: 339.4 g/mol
InChI Key: ZKEWMIDIFRFCSF-UHFFFAOYSA-N
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Description



  • Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate is a complex organic compound with the following structural formula: !Molecular Structure.

  • It contains a pyrrole ring, ester groups, and ethoxy moieties. The compound exhibits interesting chemical properties due to its functional groups.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate starting materials, such as ethyl propanoate derivatives and zinc reagents.

    • One method involves the use of 3-ethoxy-3-oxopropylzinc bromide as a reagent to insert the ethyl propanoate group into the substrate.

    • The reaction can be carried out under specific conditions, such as Negishi cross-couplings or other suitable protocols.





  • Molecular Structure Analysis



    • The molecular structure consists of a pyrrole ring fused with an ester group and ethoxy substituents.

    • The zinc atom is coordinated to the ethoxy and carbonyl groups, providing reactivity.





  • Chemical Reactions Analysis



    • Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate can participate in various reactions:

      • Formation of γ-keto esters from aryl chlorides.

      • Synthesis of sulfones using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides.

      • Negishi cross-couplings with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes.







  • Physical And Chemical Properties Analysis



    • Unfortunately, specific physical properties (such as melting point, boiling point, and solubility) are not readily available for this compound.

    • Further experimental characterization would be necessary.




  • Safety And Hazards



    • Handle with care due to its reactivity.

    • Hazard statements include flammability, skin corrosion, and acute oral toxicity.

    • Follow safety precautions when working with organometallic compounds.




  • Future Directions



    • Investigate its potential applications in organic synthesis, drug discovery, or material science.

    • Explore modifications to enhance its reactivity or stability.




    properties

    IUPAC Name

    ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H25NO6/c1-5-22-14(19)9-8-12-13(10-15(20)23-6-2)11(4)18-16(12)17(21)24-7-3/h18H,5-10H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZKEWMIDIFRFCSF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)CCC1=C(NC(=C1CC(=O)OCC)C)C(=O)OCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H25NO6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    339.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate

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